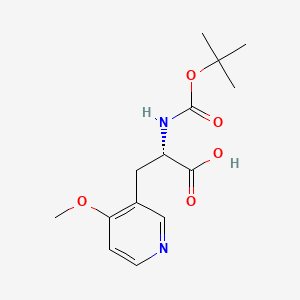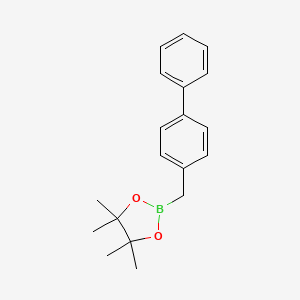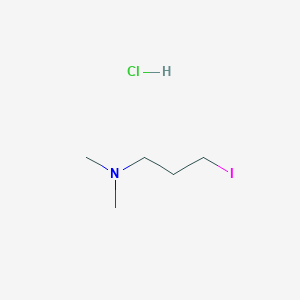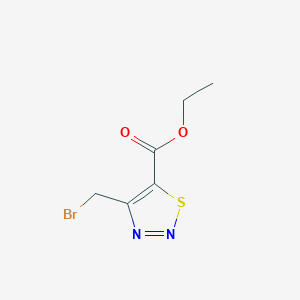
Benzamide, N-chloro-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-chloro-2-fluoro- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. The addition of chlorine and fluorine atoms to the benzamide structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-2-fluoro- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl) benzoic acid involves adjusting the pH with hydrochloric acid, followed by liquid separation and extraction with dichloromethane .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N-chloro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophilic substitution often involves reagents like sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aniline derivatives when reacted with sodium amide .
Applications De Recherche Scientifique
Benzamide, N-chloro-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
Mécanisme D'action
The mechanism of action of Benzamide, N-chloro-2-fluoro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzamide have been shown to inhibit enzymes like succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration . The presence of chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and π-π interactions with the target enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness: Benzamide, N-chloro-2-fluoro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and reactivity compared to other benzamide derivatives.
Propriétés
Numéro CAS |
446-23-1 |
|---|---|
Formule moléculaire |
C7H5ClFNO |
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
N-chloro-2-fluorobenzamide |
InChI |
InChI=1S/C7H5ClFNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11) |
Clé InChI |
WGEMSVFIUADXDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)






